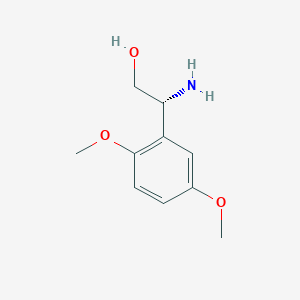![molecular formula C8H6N4O4 B12960094 5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)
5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method includes the condensation of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Selective reduction can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Iron (III) chloride for oxidation.
Reducing agents: Sodium borohydride for reduction.
Nucleophiles: Amines and alcohols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which exhibit enhanced biological activities .
Applications De Recherche Scientifique
5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial, antifungal, antiviral, and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP and subsequent biological effects . The compound also interacts with various proteins involved in inflammatory and oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar core structure but differs in functional groups.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Another derivative with distinct biological activities
Uniqueness
5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological properties and reactivity compared to other triazolopyrimidines .
Propriétés
Formule moléculaire |
C8H6N4O4 |
|---|---|
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
5-methoxycarbonyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H6N4O4/c1-16-7(15)5-2-4(6(13)14)10-8-11-9-3-12(5)8/h2-3H,1H3,(H,13,14) |
Clé InChI |
YQMPLECUWVIMPK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC2=NN=CN12)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)





![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)

